2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
CAS No.: 955964-73-5
Cat. No.: VC2998330
Molecular Formula: C29H41Br2N
Molecular Weight: 563.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955964-73-5 |
|---|---|
| Molecular Formula | C29H41Br2N |
| Molecular Weight | 563.4 g/mol |
| IUPAC Name | 2,7-dibromo-9-heptadecan-9-ylcarbazole |
| Standard InChI | InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-21-23(30)17-19-26(28)27-20-18-24(31)22-29(27)32/h17-22,25H,3-16H2,1-2H3 |
| Standard InChI Key | HRUNMSCVUSIWQM-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(CCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
| Canonical SMILES | CCCCCCCCC(CCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Introduction
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole, with the CAS number 955964-73-5, is a carbazole derivative that has gained significant attention in the field of organic electronics. This compound is particularly noted for its role in the synthesis of materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic solar cells.
Synthesis
The synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole involves several steps. One common method involves the reaction of 2,7-dibromo-9H-carbazole with 9-heptadecane p-toluenesulfonate in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at elevated temperatures, followed by purification using flash chromatography .
Detailed Synthesis Protocol
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Starting Materials:
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2,7-Dibromo-9H-carbazole
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9-Heptadecane p-toluenesulfonate
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Potassium hydroxide (KOH)
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Dimethyl sulfoxide (DMSO)
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Reaction Conditions:
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The reaction mixture is heated at 80°C for 1 hour.
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After cooling, the mixture is poured into water and extracted with diethyl ether.
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The organic layer is dried over magnesium sulfate, and the solvent is removed under vacuum.
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Purification:
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The crude product is purified by flash chromatography using cyclohexane as the eluent.
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Yield and Purity
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Yield: Up to 90% under optimized conditions.
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Purity: Typically >98% after purification.
Organic Electronics
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole serves as a crucial intermediate in the synthesis of polymer semiconductors, such as PCDTBT (poly[9-(1-octylnonyl)-9H-carbazole-2,7-diyl]-2,5-thiophenediyl-2,1,3-benzothiadiazole-4,7-diyl-2,5-thiophenediyl]), which is used in organic photovoltaic (OPV) devices. These materials are valued for their high power conversion efficiency (PCE) and stability .
Display Technology
Carbazole derivatives, including 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, are utilized in OLEDs due to their excellent luminescent properties and ability to enhance device performance.
NMR Spectroscopy
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1H NMR (400 MHz, CDCl3): δ (ppm) 7.5 (s, 2H); 7.27 (s, 2H); 7.12 (m, 2H), 4.48 (tt, J = 10.1, 5.1 Hz, 1H); 2.20 (m, 2H); 1.83 (m, 2H) 1.32-1.02 (m, 28H); 0.83 (t, J = 7.0 Hz, 6H).
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13C NMR (100 MHz, CDCl3): δ (ppm) 125.61; 125.23; 120.43; 118.54; 111.70, 108.87, 56.43; 33.85; 31.89; 29.53; 29.43; 29.30; 26.94; 22.73; 14.20.
Mass Spectrometry
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HRMS (EI+, m/z): Calculated for C29H41Br2N: 561.16057, found 561.16261.
Safety and Handling
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation). Precautions include washing hands thoroughly after handling and avoiding contact with eyes .
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